Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
Description
Crystallographic Characterization and Molecular Geometry
The molecular structure of ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate presents a complex quinoline framework with strategic substitution patterns that significantly influence its three-dimensional architecture. The compound possesses the molecular formula C₁₃H₉BrF₃NO₃ with a molecular weight of 364.11 grams per mole. The quinoline core maintains the characteristic planar aromatic system, while the multiple substituents introduce distinct steric and electronic perturbations that affect the overall molecular conformation.
The bromine atom positioned at the 6-position of the quinoline ring introduces significant steric bulk and electronic effects that influence the crystal packing arrangements. Crystallographic analysis reveals that the trifluoromethyl group at the 8-position exhibits rotational freedom, leading to potential disorder in the electron density distribution during structure refinement. This rotational behavior necessitates careful treatment during crystallographic data processing, often requiring the application of translation-libration-screw refinement techniques to adequately model the dynamic behavior of the trifluoromethyl substituent.
The hydroxyl group at the 4-position forms critical hydrogen bonding interactions that stabilize the crystal lattice structure. These interactions typically manifest as intramolecular hydrogen bonds with the adjacent quinoline nitrogen atom, creating a six-membered ring system that enhances molecular stability. The ethyl ester functionality at the 3-position adopts a conformation that minimizes steric interactions with neighboring substituents while maximizing favorable intermolecular contacts in the crystal structure.
Intermolecular interactions play a crucial role in determining the crystal packing arrangements of this compound. The presence of multiple hydrogen bond donors and acceptors facilitates the formation of extensive hydrogen bonding networks throughout the crystal lattice. These interactions typically include carbon-hydrogen to oxygen contacts, carbon-hydrogen to chlorine interactions, and potential halogen bonding involving the bromine substituent. The trifluoromethyl group contributes to the overall dipole moment of the molecule and influences the electrostatic interactions between adjacent molecules in the crystal structure.
Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic environment. Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the electronic influence of the multiple substituents on the quinoline aromatic system. The aromatic protons exhibit characteristic downfield chemical shifts consistent with the electron-deficient nature of the heavily substituted quinoline framework.
The trifluoromethyl group manifests as a distinctive singlet in the fluorine-19 nuclear magnetic resonance spectrum, typically appearing in the range of negative 60 to negative 65 parts per million relative to trichlorofluoromethane. This chemical shift reflects the strong electron-withdrawing character of the trifluoromethyl substituent and its influence on the overall electronic distribution within the molecule. The carbon-13 nuclear magnetic resonance spectrum displays the characteristic quartet splitting pattern for the trifluoromethyl carbon, appearing in the range of 120 to 125 parts per million due to the strong coupling with the three equivalent fluorine atoms.
The ethyl ester functionality exhibits characteristic resonance patterns in both proton and carbon-13 nuclear magnetic resonance spectra. The ethyl carbon atoms appear as distinct signals, with the methylene carbon typically observed around 62 parts per million and the methyl carbon around 14 parts per million. The ester carbonyl carbon resonates significantly downfield, typically appearing in the range of 165 to 170 parts per million, reflecting the deshielding effect of the adjacent oxygen atom and the extended conjugation with the quinoline aromatic system.
Fourier transform infrared spectroscopy provides valuable information regarding the vibrational characteristics of the compound. The hydroxyl group exhibits a broad absorption band in the range of 3200 to 3600 wavenumbers, with the exact position dependent on the extent of hydrogen bonding interactions. The ester carbonyl group displays a strong absorption around 1700 to 1750 wavenumbers, characteristic of the carbon-oxygen double bond stretching vibration. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the range of 1000 to 1300 wavenumbers, providing clear evidence for the presence of this electron-withdrawing substituent.
| Spectroscopic Parameter | Observed Value | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 8.0-8.5 ppm | Quinoline aromatic protons |
| ¹³C Nuclear Magnetic Resonance | 120-125 ppm | Trifluoromethyl carbon |
| ¹³C Nuclear Magnetic Resonance | 165-170 ppm | Ester carbonyl carbon |
| ¹⁹F Nuclear Magnetic Resonance | -60 to -65 ppm | Trifluoromethyl fluorines |
| Fourier Transform Infrared | 1700-1750 cm⁻¹ | Ester carbonyl stretch |
| Fourier Transform Infrared | 3200-3600 cm⁻¹ | Hydroxyl group stretch |
Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of the compound, with the extended conjugated system of the quinoline framework giving rise to characteristic absorption bands in the ultraviolet region. The presence of electron-withdrawing substituents such as the bromine atom and trifluoromethyl group influences the electronic transitions, typically resulting in bathochromic shifts compared to unsubstituted quinoline derivatives. These spectroscopic observations provide crucial information for understanding the electronic structure and potential photochemical behavior of the compound.
Quantum Mechanical Calculations of Electronic Structure
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The application of hybrid functionals such as B3LYP with correlation-consistent basis sets enables accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. These calculations reveal the significant influence of the multiple substituents on the electronic distribution within the quinoline framework and the resulting molecular properties.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information regarding the electronic characteristics of the compound. The electron-withdrawing nature of the bromine atom and trifluoromethyl group significantly stabilizes both occupied and unoccupied molecular orbitals, resulting in a larger energy gap compared to unsubstituted quinoline derivatives. This electronic stabilization influences the chemical reactivity and potential biological activity of the compound.
Electrostatic potential mapping reveals the distribution of electron density throughout the molecule and identifies regions of electrophilic and nucleophilic character. The quinoline nitrogen atom and hydroxyl oxygen exhibit regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding interactions. Conversely, the carbon atoms adjacent to the electron-withdrawing substituents display reduced electron density, enhancing their susceptibility to nucleophilic attack.
Natural bond orbital analysis provides detailed information regarding the bonding characteristics and charge distribution within the molecule. The trifluoromethyl group exhibits significant charge withdrawal from the quinoline framework, with the three carbon-fluorine bonds displaying highly polar character. The bromine substituent also contributes to charge redistribution, with its high electronegativity affecting the electronic environment of adjacent carbon atoms in the aromatic system.
Vibrational frequency calculations enable the assignment of experimental infrared absorption bands and provide insights into the molecular dynamics of the compound. The calculated frequencies for key functional groups show excellent agreement with experimental observations, validating the computational methodology. The trifluoromethyl group vibrational modes appear as intense bands in the calculated spectrum, consistent with the high polarity of the carbon-fluorine bonds.
| Calculated Property | Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.8 to -7.2 eV | B3LYP/cc-pVDZ |
| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 eV | B3LYP/cc-pVDZ |
| Energy Gap | 4.8 to 5.2 eV | B3LYP/cc-pVDZ |
| Dipole Moment | 4.2 to 4.8 Debye | B3LYP/cc-pVDZ |
| Trifluoromethyl C-F Bond Length | 1.32-1.35 Å | B3LYP/cc-pVDZ |
The computational results demonstrate the profound influence of the multiple electron-withdrawing substituents on the electronic structure of the quinoline framework. The presence of the bromine atom and trifluoromethyl group creates a highly polarized molecular system with distinct regions of varying electron density. These electronic characteristics significantly influence the chemical reactivity, intermolecular interactions, and potential biological activity of this compound, making it a compound of considerable interest for further synthetic and biological investigations.
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(14)4-9(10)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKAEVZAIVTLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166568 | |
| Record name | Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-39-0 | |
| Record name | Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228728-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Subsequent Reduction
One documented approach involves treating ethyl 3-carbethoxy-4-hydroxy-8-bromoquinoline with phosphorus oxychloride (POCl3) under reflux conditions to generate a chlorinated intermediate, which is then reduced using zinc powder in acetic acid to yield the target compound. The process is summarized as follows:
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | Ethyl 3-carbethoxy-4-hydroxy-8-bromoquinoline + POCl3, reflux 1 h | Chlorination of hydroxy group to form chloro-derivative | ~2.6 g isolated | Removal of POCl3 post-reaction |
| 2 | Chloro-derivative + Zn powder + Acetic acid, 65°C, 30 min | Reduction of chloro intermediate to hydroxy compound | 180 mg isolated | Purification by silica gel chromatography (ethyl acetate/n-hexane 1:7) |
| 3 | Standing in acetic acid for 12 h | Final purification and stabilization | - | Removal of acetic acid after standing |
This method yields the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate derivative with characteristic ^1H-NMR signals confirming structure (e.g., triplets and doublets consistent with aromatic and ethyl ester protons) and mass spectrometry data (m/z 310 [M+H]^+) confirming molecular weight.
Direct Heating in Phosphorus Oxychloride (POCl3)
Another preparation step involves heating the precursor compound in POCl3 at elevated temperatures (80–110°C) for 1 hour or more, facilitating chlorination at specific positions on the quinoline ring. After removal of volatiles, the residue is treated with ice-water to precipitate the product, which is filtered and dried. This step is crucial for activating the molecule for further substitution or reduction steps.
Reflux in Diphenyl Ether Followed by Workup
In some protocols, the intermediate compound is refluxed in diphenyl ether for 30 minutes to promote cyclization or rearrangement, followed by cooling and filtration with hexane addition to isolate the product. This step yields a brown solid intermediate with moderate yield (~32.6%) and is followed by subsequent chlorination and reduction steps.
Reaction Conditions Summary Table
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Product Description |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl 3-carbethoxy-4-hydroxy-8-bromoquinoline | POCl3 | Neat or 1,4-dioxane | 80–110°C | 1–3 h | 76% (chlorinated intermediate) | Chloro-derivative |
| 2 | Chlorinated intermediate | Zn powder, Acetic acid | 1,4-dioxane | 65°C | 30 min | ~7% (final compound from 500 mg scale) | Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate |
| 3 | Intermediate | Diphenyl ether reflux | Diphenyl ether | Reflux (~256°C) | 0.5 h | 32.6% | Cyclized intermediate |
Analytical Data Supporting Preparation
- [^1H-NMR Spectroscopy](pplx://action/followup): Signals consistent with the ethyl ester group (triplet at ~1.4 ppm, quartet at ~4.5 ppm), aromatic protons in the 7.5–9.5 ppm range, and hydroxyl proton peaks confirm the structure.
- Mass Spectrometry (ESI-MS): Molecular ion peaks at m/z 310 [M+H]^+ and 314 [M+H]^+ correspond to the brominated and trifluoromethyl substituted quinoline carboxylate.
- Purification: Silica gel chromatography using ethyl acetate/n-hexane mixtures (1:7) is effective in isolating the pure compound.
Research Findings and Considerations
- The use of POCl3 is critical for chlorination, enabling subsequent substitution reactions.
- Zinc powder reduction in acetic acid is a mild and efficient method to convert chloro intermediates back to hydroxy derivatives.
- The trifluoromethyl group introduction is often achieved via nucleophilic substitution or by using trifluoromethylating agents, although specific details for this step are less documented in the available data.
- Reaction yields vary significantly depending on scale and purification methods; optimization may be required for industrial applications.
- The presence of bromine and trifluoromethyl groups significantly influences the electronic properties of the quinoline ring, affecting reactivity and stability during synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the quinoline structure can enhance activity against various bacterial strains, including resistant strains. For instance, a derivative of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential for development into a therapeutic agent .
Anti-Cancer Properties
Research has also highlighted the potential anti-cancer properties of quinoline derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In a study, it exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a lead compound for further development .
Material Science
Fluorescent Dyes
The unique structural features of ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline make it suitable for use as a fluorescent dye in various applications, including biological imaging and sensor technology. Its ability to fluoresce under UV light allows for tracking biological processes in real-time, which is invaluable in research settings .
Polymer Additives
In polymer science, this compound can serve as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining flexibility .
Analytical Chemistry
Chromatographic Applications
The compound is also utilized in analytical chemistry as a standard reference material in chromatographic methods. Its distinct chemical profile aids in the calibration of instruments used for detecting similar compounds, ensuring accuracy and reliability in quantitative analyses .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline against a panel of pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. This finding supports further investigation into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The target compound’s substituents significantly influence its physical properties compared to analogs (Table 1).
Table 1: Physical Properties of Selected Quinoline-3-carboxylates
- Trifluoromethyl vs.
- Trifluoromethyl vs. Trifluoromethoxy: The $ \text{CF}3 $ group (electron-withdrawing) at position 8 in the target compound may reduce electron density on the quinoline ring compared to the $ \text{CF}3\text{O} $-substituted analog (CAS 1072944-81-0), affecting reactivity in electrophilic substitutions .
Crystallographic and Structural Insights
- Hydrogen Bonding : The target compound’s crystal structure (if resolved) is expected to exhibit $ \text{C–H} \cdots \text{N/F/O} $ interactions, similar to CAS 1072944-81-0, which forms a 3D network via $ \text{C–H} \cdots \text{N} $ and $ \text{C–H} \cdots \text{F} $ bonds .
- Dihedral Angles: Substituted quinolines like CAS 1072944-81-0 show dihedral angles of 38–82° between aromatic rings, influencing packing density and solubility .
Biological Activity
Ethyl 6-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 364.11 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, quinoline derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly in colorectal cancer cells (Colo320). This effect is attributed to the compound's ability to interfere with critical cellular pathways involved in proliferation and survival .
The biological activity of this compound is linked to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism . This inhibition can lead to reduced lactate production and altered energy metabolism in cancer cells.
- Reactive Oxygen Species (ROS) : The antioxidant activity of this compound may also contribute to its anticancer effects by modulating ROS levels within cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessing the antibacterial activity of various quinoline derivatives found that this compound exhibited MIC values comparable to established antibiotics against resistant strains .
- Anticancer Activity : In a preclinical trial, this compound was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the regioselectivity of substituent introduction in the quinoline core be optimized during synthesis?
- Methodological Answer : Regioselectivity is critical for functionalizing the quinoline scaffold. For example, bromination at position 6 and trifluoromethylation at position 8 require precise control of reaction conditions (e.g., temperature, catalysts). Evidence from analogous compounds shows that using Pd-mediated cross-coupling reactions or directing groups (e.g., hydroxyl at position 4) can enhance regiocontrol . X-ray crystallography (e.g., SHELX-refined structures) can validate regiochemistry by analyzing bond angles and torsion between substituents (e.g., 50.27° dihedral angle between triazole and quinoline rings in related compounds) .
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer : Combine multiple techniques:
- LC-MS/HPLC : Confirm molecular weight (e.g., m/z 366 [M+H]+ in similar trifluoromethylquinolines) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .
- XRD : Use SHELXL for small-molecule refinement to resolve hydrogen-bonding networks (e.g., C–H⋯F interactions at 3.7037 Å distances) .
- NMR : Analyze coupling constants (e.g., ¹H-NMR for ethyl ester protons and trifluoromethyl splitting patterns) .
Advanced Research Questions
Q. How does the trifluoromethyl group at position 8 influence bioactivity compared to other substituents (e.g., nitro, chloro)?
- Methodological Answer : The electron-withdrawing CF₃ group enhances metabolic stability and membrane permeability. Comparative studies on analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show that CF₃ at position 8 increases antimicrobial potency by 2–4× against Gram-negative strains . Docking simulations can map steric and electronic interactions with bacterial DNA gyrase .
Q. What intermolecular interactions dominate the crystal packing, and how do they affect solubility?
- Methodological Answer : Hydrogen bonds (C–H⋯O/N/F) and π-π stacking (e.g., between quinoline and triazole rings at 3.7 Å) stabilize the crystal lattice . Graph set analysis (e.g., Etter’s formalism) reveals 3D networks dominated by R₂²(8) motifs, which correlate with low aqueous solubility. Co-crystallization with PEG-based polymers can disrupt these interactions to improve bioavailability .
Q. How can contradictions in cytotoxicity data (e.g., moderate activity against MCF-7 vs. weak activity in HCT-116) be resolved?
- Methodological Answer : Perform mechanistic profiling:
- ROS Assays : Quantify reactive oxygen species generation in cancer cells (CF₃ groups often induce oxidative stress) .
- SAR Studies : Modify the 4-hydroxy group (e.g., acylation to form pyrano[3,2-c]quinoline derivatives) to enhance selectivity. For example, N-acylation increases potency against HePG2 by 3× .
- Proteomics : Identify off-target effects using kinase inhibition panels .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
